4-Cyclopropylindoline
Overview
Description
4-Cyclopropylindoline is a heterocyclic organic compound that features a cyclopropyl group attached to an indoline structure. Indoline itself is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The cyclopropyl group adds unique chemical properties to the indoline core, making this compound an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Mode of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific structures
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific structures and targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds
Biochemical Analysis
Biochemical Properties
4-Cyclopropylindoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to the activation or inhibition of these enzymes, thereby affecting the metabolic pathways in which they are involved.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of certain genes involved in cell proliferation and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the overall metabolic flux within the cell. For example, this compound has been shown to interact with enzymes involved in the biosynthesis of certain amino acids, thereby affecting their production and availability . These interactions can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cycloaddition of alkyne-tethered 3-aminopyrones, which gives 4-substituted indolines in good yield and with complete regioselectivity . Another approach involves the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in tetrahydrofuran at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted indolines, indoles, and other heterocyclic compounds with potential biological activity .
Scientific Research Applications
4-Cyclopropylindoline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives exhibit potential anticancer, antibacterial, and antiviral activities.
Industry: The compound finds applications in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
4-Cyclopropylindoline can be compared with other indoline derivatives and cyclopropyl-containing compounds:
Properties
IUPAC Name |
4-cyclopropyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-9(8-4-5-8)10-6-7-12-11(10)3-1/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBMTPLWKDOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3CCNC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227418-23-6 | |
Record name | 4-cyclopropyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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